REACTION_CXSMILES
|
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].N1C=CC=CC=1.Cl.N1C=CC=CC=1.[CH2:20]=[C:21]1[O:25][C:23](=[O:24])[CH2:22]1>ClC=C(Cl)Cl>[C:23]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])(=[O:24])[CH2:22][C:21]([CH3:20])=[O:25] |f:2.3|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)N
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly heated to 80°
|
Type
|
TEMPERATURE
|
Details
|
the temperature range of 75°-81° was maintained for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The slightly cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured into a 500 ml
|
Type
|
CUSTOM
|
Details
|
flask and the solvent was stripped off
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |